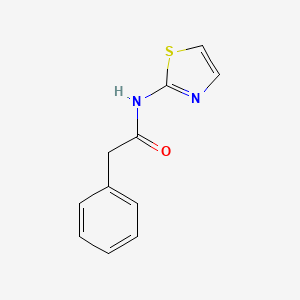
N-benzyl-4-chloro-N'-hydroxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-chloro-N'-hydroxybenzenecarboximidamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NHBC and has a molecular formula of C14H12ClN3O. NHBC has been shown to exhibit a range of biochemical and physiological effects, making it an important area of research for scientists in various fields.
Wirkmechanismus
The mechanism of action of NHBC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and division. NHBC has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
NHBC has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that NHBC can inhibit the activity of various enzymes involved in cell growth and division, including topoisomerase II and protein kinase C. NHBC has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
NHBC has several advantages as a research tool. It is a potent and specific inhibitor of certain enzymes involved in cell growth and division, making it a valuable tool for studying these processes. NHBC is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to the use of NHBC in lab experiments. Its potency can make it difficult to determine the optimal concentration for use in experiments, and its effects may be influenced by factors such as cell type and culture conditions.
Zukünftige Richtungen
There are several potential future directions for research on NHBC. One area of interest is in the development of new cancer therapies based on NHBC. Studies have shown that NHBC exhibits potent anti-cancer activity, and further research could lead to the development of new treatments for various types of cancer.
Another potential area of research is in the study of the mechanisms of action of NHBC. While some aspects of its mechanism of action have been elucidated, there is still much to be learned about how NHBC exerts its effects on cells.
Overall, NHBC is a promising compound with a range of potential applications in scientific research. Its potent anti-cancer activity and ability to inhibit enzymes involved in cell growth and division make it a valuable tool for studying these processes and developing new therapies.
Synthesemethoden
The synthesis of NHBC involves the reaction of 4-chlorobenzenecarboximidamide with benzyl alcohol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of NHBC as the final product. The purity of the compound can be improved through various purification techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
NHBC has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that NHBC exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. NHBC has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N'-benzyl-4-chloro-N-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-6-12(7-9-13)14(17-18)16-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONICETBGNQLOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)

methanone](/img/structure/B5917963.png)


![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)

